

Synthesis and Isotopic Labeling of Fluometurond6: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

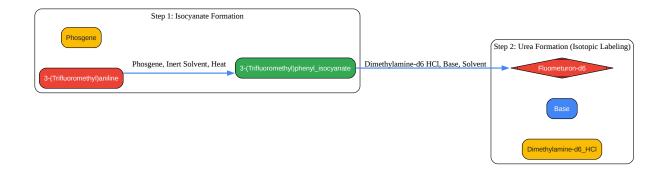
This technical guide provides an in-depth overview of the synthesis and isotopic labeling of **Fluometuron-d6**, a deuterated analog of the herbicide Fluometuron. This document details the synthetic pathway, experimental protocols, and analytical characterization of the labeled compound. The inclusion of deuterium atoms provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and environmental fate monitoring, by enabling sensitive and specific detection through mass spectrometry.

Synthetic Pathway

The synthesis of **Fluometuron-d6** is achieved through a two-step process. The first step involves the formation of the key intermediate, 3-(trifluoromethyl)phenyl isocyanate, from 3-(trifluoromethyl)aniline. The subsequent and final step is the reaction of this isocyanate with commercially available dimethylamine-d6 hydrochloride in the presence of a base to yield the desired isotopically labeled product, **Fluometuron-d6**.

Diagram of the Synthetic Workflow





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Caption: Synthetic pathway for Fluometuron-d6.

Experimental Protocols Synthesis of 3-(Trifluoromethyl)phenyl isocyanate

This procedure outlines the synthesis of the isocyanate intermediate.

Materials and Reagents:

Reagent	CAS Number	Molecular Weight (g/mol)
3-(Trifluoromethyl)aniline	98-16-8	161.12
Phosgene (or triphosgene)	75-44-5	98.92
Inert Solvent (e.g., Toluene)	108-88-3	92.14
Inert Gas (e.g., Nitrogen)	7727-37-9	28.01



Procedure:

- In a fume hood, a solution of 3-(trifluoromethyl)aniline (1.0 equivalent) in a dry, inert solvent such as toluene is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet.
- The solution is cooled in an ice bath.
- Phosgene gas (or a solution of triphosgene in toluene) is carefully introduced into the reaction mixture while maintaining the temperature below 10 °C.
- After the addition is complete, the reaction mixture is gradually heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or GC).
- The reaction mixture is then cooled to room temperature, and excess phosgene and solvent are removed by distillation under reduced pressure.
- The crude 3-(trifluoromethyl)phenyl isocyanate is purified by vacuum distillation to yield a colorless liquid.

Synthesis of Fluometuron-d6

This protocol describes the final step of isotopic labeling.

Materials and Reagents:

Reagent	CAS Number	Molecular Weight (g/mol)
3-(Trifluoromethyl)phenyl isocyanate	329-01-1	187.12
Dimethylamine-d6 hydrochloride	53330-22-2	87.58
Triethylamine	121-44-8	101.19
Dichloromethane (DCM)	75-09-2	84.93

Procedure:



- To a stirred solution of 3-(trifluoromethyl)phenyl isocyanate (1.0 equivalent) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen), is added triethylamine (1.1 equivalents).
- Dimethylamine-d6 hydrochloride (1.05 equivalents) is then added portion-wise to the reaction mixture.
- The reaction is stirred at room temperature for 12-24 hours, with progress monitored by thinlayer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **Fluometuron-d6** is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford a white solid.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of **Fluometuron-d6**.

Table 1: Reaction Parameters and Yields



Parameter	Value
Step 1: Isocyanate Synthesis	
Reactant Ratio (Aniline:Phosgene)	1:1.2
Reaction Temperature	0 °C to Reflux
Reaction Time	4-6 hours
Typical Yield	85-95%
Step 2: Fluometuron-d6 Synthesis	
Reactant Ratio (Isocyanate:Amine HCI:Base)	1:1.05:1.1
Reaction Temperature	Room Temperature
Reaction Time	12-24 hours
Typical Yield	80-90%

Table 2: Analytical Characterization of **Fluometuron-d6**



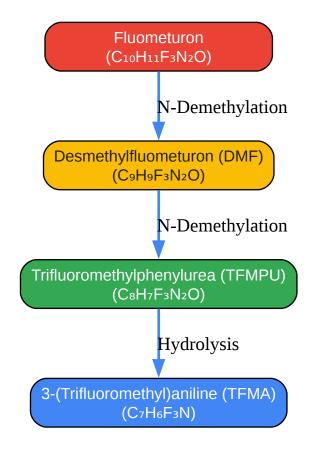
Analysis	Expected Result
Appearance	White crystalline solid
Molecular Formula	C10H5D6F3N2O
Molecular Weight	238.24 g/mol
Melting Point	162-164 °C
Isotopic Purity (by MS)	≥ 98%
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.2-7.8 (m, 4H, Ar-H), 6.5-6.8 (br s, 1H, NH)
² H NMR (CHCl ₃ , 61.4 MHz)	δ (ppm): 3.0-3.2 (s, 6D, -N(CD ₃) ₂)
¹³ C NMR (CDCl₃, 100 MHz)	δ (ppm): 155-157 (C=O), 138-140 (Ar-C), 130- 132 (q, J=32 Hz, C-CF ₃), 120-128 (Ar-CH), 115- 118 (Ar-CH), 35-37 (septet, J=21 Hz, -N(CD ₃) ₂)
Mass Spectrometry (ESI+)	m/z: 239.1 [M+H]+, 261.1 [M+Na]+

Metabolic Pathway of Fluometuron

Fluometuron undergoes sequential degradation in the environment and in biological systems. The primary metabolic pathway involves N-demethylation followed by hydrolysis.[1]

Diagram of Fluometuron Metabolism





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Caption: Metabolic degradation pathway of Fluometuron.

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